Ser-601
Description
N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (CAS: 1048038-90-9; molecular formula: C₂₈H₃₈N₂O₂; molecular weight: 434.63 g/mol) is a synthetic cannabinoid receptor agonist with selective affinity for the CB2 receptor subtype . Its structure features a 4-oxo-1,4-dihydroquinoline core substituted with an adamantane moiety at the N3 position, a pentyl chain at the N1 position, and an isopropyl group at the C6 position . The adamantane group enhances metabolic stability and lipophilicity, while the pentyl chain mimics endogenous cannabinoid ligands . Preclinical studies highlight its antinociceptive properties in murine models of neuropathy, with oral administration at 3–100 mg/kg demonstrating dose-dependent efficacy .
Properties
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKLUDNETVLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648525 | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048038-90-9 | |
| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SER-601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SER-601 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Quinoline Formation via Gould-Jacobs Cyclization
The synthesis begins with constructing the 4-oxo-1,4-dihydroquinoline core through a Gould-Jacobs reaction. Ethyl 3-(2-aminobenzoyl)propanoate undergoes thermal cyclization in diphenyl ether at 255°C, producing ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (compound 2). This step requires precise temperature control to prevent decomposition, with yields reaching 77% after recrystallization from dimethylformamide (DMF).
Carboxylic Acid Activation and Amide Coupling
Hydrolysis of the ethyl ester to the free carboxylic acid precedes amide bond formation. Treatment with 10% aqueous NaOH converts compound 4 to 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 10). Subsequent activation using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) generates a reactive intermediate, which couples with 1-aminoadamantane in DMF over 24 hours. Parallel synthesis techniques enable simultaneous production of multiple derivatives, with compound 11c isolated in 50% yield after purification.
Reaction Optimization and Yield Enhancement
Solvent and Base Selection for N-Alkylation
Comparative studies reveal DMF’s superiority over THF or acetonitrile in solubilizing both the quinoline precursor and sodium hydride. The base’s dispersion state critically impacts reactivity—finely divided NaH particles increase surface area, accelerating deprotonation. Extended reaction times (6 hours vs. 3 hours) improve conversion for branched alkyl halides but risk quinoline ring decomposition above 100°C.
Solid-Phase Coupling Protocol Refinement
A polystyrene-supported hydroxybenzotriazole (HOBt) resin facilitates amide bond formation under mild conditions. Two activation cycles (3 hours each) with PyBrop ensure complete carboxylic acid conversion to the active ester. Stoichiometric control (0.9 equivalents of 1-aminoadamantane) minimizes residual starting material while preventing di-adamantyl byproduct formation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation of Structure
1H NMR (200 MHz, CDCl3):
- Adamantyl protons: 2.12–1.95 ppm (10H, m)
- Isopropyl group: 1.68–1.62 ppm (6H, m, CH(CH3)2)
- Pentyl chain: 4.23 ppm (2H, t, J=7.2 Hz, NCH2), 1.35–1.34 ppm (4H, m, CH2CH2CH3), 0.87 ppm (3H, t, J=6.8 Hz, CH3)
- Quinoline H-2: 8.66 ppm (s, 1H)
Mass Spectrometry (ESI):
Infrared Spectroscopy (Nujol):
Purity Assessment and Elemental Analysis
Combustion analysis validates stoichiometry within 0.4% of theoretical values for C, H, and N. Recrystallization from ethanol yields a yellow solid with sharp melting point at 148.2°C, indicating high crystalline purity.
Comparative Analysis with Structural Analogues
Table 1 contrasts synthetic parameters for compound 11c against related derivatives:
| Compound | R Group | Alkylation Time (h) | Coupling Method | Yield (%) |
|---|---|---|---|---|
| 11c | 6-isopropyl | 5 | Parallel synthesis | 50 |
| 11d | 6-bromo | 6 | Solution-phase | 32 |
| 11e | 6-(3-Cl-4-F) | 7 | Solid-phase | 47 |
| 11g | 6-bromo | 6 | Parallel synthesis | 50 |
Electron-donating substituents (e.g., isopropyl in 11c) enhance coupling yields compared to electron-withdrawing groups (bromo in 11d), likely due to increased nucleophilicity at the amide nitrogen. Parallel synthesis demonstrates clear advantages over traditional solution-phase methods, particularly in scalability and byproduct reduction.
Process Scaling Considerations and Industrial Relevance
Solvent Recovery and Waste Stream Management
DMF recycling via vacuum distillation reduces environmental impact—critical given the 30 mL/g solvent ratio in N-alkylation steps. Quaternary ammonium salt byproducts from sodium hydride reactions require neutralization with acetic acid before aqueous waste treatment.
Chemical Reactions Analysis
Types of Reactions
SER-601 undergoes several types of chemical reactions, including:
Oxidation: The quinolone core can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions include various quinolone derivatives with different substituents, which can be further explored for their pharmacological properties.
Scientific Research Applications
The structural formula indicates a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its unique pharmacological profile. The compound exhibits significant lipophilicity due to the adamantane moiety, which may influence its receptor binding affinity and bioavailability.
CB2 Receptor Agonism
N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has been identified as a potent and selective agonist for the CB2 receptor, with affinity values (Ki) reported at 6.3 nM for CB2 and 1.2 μM for CB1 receptors . This selectivity is crucial as it minimizes psychoactive side effects typically associated with CB1 receptor activation.
Analgesic Activity
Research has demonstrated that COR 167 exhibits analgesic properties in animal models. In formalin tests conducted on mice, the compound displayed significant pain-relieving effects, suggesting its potential utility in treating chronic pain conditions . The mechanism is likely mediated through CB2 receptor activation, which modulates inflammatory responses.
Anti-inflammatory Effects
The activation of the CB2 receptor plays a vital role in modulating immune responses. Studies indicate that compounds like COR 167 can reduce inflammation by inhibiting pro-inflammatory cytokine release and promoting anti-inflammatory pathways . This makes it a candidate for developing treatments for various inflammatory diseases.
Study on Pain Management
In a controlled study involving mice, administration of COR 167 resulted in a marked reduction in pain response during formalin-induced pain tests. The results highlighted the compound's efficacy as an analgesic agent without the side effects commonly associated with opioid medications .
Inflammation Modulation Research
A study published in Nature explored the effects of selective CB2 agonists on inflammatory bowel disease (IBD). Researchers found that COR 167 significantly reduced markers of inflammation in animal models of IBD, indicating its potential as a therapeutic agent for gastrointestinal disorders .
Neuroprotective Properties
Preliminary research suggests that COR 167 may also possess neuroprotective properties. In vitro studies indicated that CB2 receptor activation could protect neuronal cells from apoptosis under stress conditions, providing insights into its potential use in neurodegenerative diseases .
Mechanism of Action
SER-601 exerts its effects primarily through the activation of cannabinoid receptor type 2. This receptor is predominantly expressed in immune cells and peripheral tissues. Upon binding to cannabinoid receptor type 2, this compound modulates various signaling pathways, leading to anti-inflammatory and analgesic effects. The compound does not significantly activate cannabinoid receptor type 1, thus avoiding the psychoactive effects associated with cannabinoid receptor type 1 activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 4-Oxo-1,4-dihydroquinoline-3-carboxamide
The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxamides, where structural variations significantly influence receptor binding and therapeutic profiles. Key analogues include:
Key Observations :
- C6 Substitution: The isopropyl group in the target compound enhances CB2 selectivity (Ki = 6.3 nM) compared to non-substituted analogues (Ki = 4.7–16.4 nM), suggesting steric or electronic optimization at this position .
- Adamantane Modifications : Dimethyladamantyl substitution (compound 52) improves pharmacokinetic stability but may reduce CB2 affinity due to increased bulk .
- Non-CB2 Applications: Bromobenzyl and acetyl substitutions (e.g., 4g) shift activity toward cytotoxicity and antiparasitic effects, unrelated to cannabinoid receptors .
Functional Analogues: CB2 Agonists
The compound is functionally comparable to other CB2 agonists, though structural differences dictate efficacy:
Key Observations :
- Potency : The target compound (Ki = 6.3 nM) is less potent than classical agonists like CP-55,940 (Ki = 0.6 nM) but shows superior selectivity for CB2 over CB1 receptors .
- Therapeutic Specificity: Unlike L-759,633 (dibenzopyran class), the quinoline-3-carboxamide scaffold reduces psychoactive side effects, making it suitable for chronic pain management .
Biological Activity
N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide, also known by its CAS number 1048038-90-9, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H38N2O2
- Molecular Weight : 438.61 g/mol
- Structure : The compound features an adamantane moiety, which is known for its unique three-dimensional structure that may influence its biological interactions.
Research indicates that compounds similar to N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline have significant interactions with various biological targets, including:
- CB2 Receptor Modulation : This compound may exhibit activity at the cannabinoid receptor type 2 (CB2), which is implicated in the regulation of immune response and inflammation. Activation of CB2 receptors has been linked to anti-inflammatory effects and modulation of pain pathways .
- Antioxidant Properties : Compounds in the quinoline class often exhibit antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
- DNA Interaction : Preliminary studies suggest that related compounds may interact with DNA, potentially influencing replication and repair processes .
Study 1: CB2 Receptor Activation
A study evaluating the binding affinity of various compounds to CB2 receptors revealed that certain derivatives of quinoline showed selective activation. The synthesized compound demonstrated a marked selectivity for CB2 over other receptors like CB1 and various serotonin receptors. This selectivity suggests potential therapeutic applications in inflammatory conditions .
| Compound | K_i (nM) | Model | Reference |
|---|---|---|---|
| N-(Adamant-1-yl)-6-isopropyl | 62.3 | CB2 receptor | |
| WIN 55,212-2 | 34.6 | CHO cells |
Study 2: Antioxidant Activity
Research into the antioxidant properties of quinoline derivatives indicated that they can scavenge free radicals effectively. The presence of the adamantane group may enhance this activity due to steric effects that stabilize radical intermediates .
Study 3: DNA Interaction
Investigations into the interaction of related compounds with DNA showed that they could form adducts that block DNA replication. This effect was characterized using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which confirmed the formation of stable adducts that could have mutagenic potential .
Q & A
What are the recommended synthetic methodologies for this compound, and how can reaction yields be optimized?
Basic
The synthesis of 4-quinolone-3-carboxamide derivatives, including this compound, often involves microwave-assisted reactions to enhance efficiency. A robust protocol includes coupling N-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with amines using minimal solvent (e.g., 4 mL of PhOPh) at 220°C for 1.5 hours under microwave irradiation. Post-reaction, ethanol is added to precipitate the product, followed by recrystallization to achieve high purity (>95%) and yields up to 67% . Optimization strategies include using ethylchloroformate to minimize byproducts and NaOH washes to remove unreacted intermediates.
How is the structural characterization of this compound performed?
Basic
Structural elucidation requires X-ray crystallography (using SHELX software for refinement), complemented by NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallographic data validate the adamantyl and pentyl substituents' spatial arrangement, critical for receptor binding .
What in vivo models evaluate its CB2 agonist activity, and what dosing protocols are effective?
Advanced
In murine models of trauma-induced peripheral inflammation, the compound (termed COR167) was administered orally at 3–100 mg/kg dissolved in 5% DMSO. Doses of 30 mg/kg showed significant efficacy in reducing inflammatory markers without toxicity. Pharmacokinetic studies confirm spleen-specific biodistribution, with ~78% specific CB2 binding .
How do structural modifications influence CB2 receptor affinity and selectivity?
Advanced
Structure-activity relationship (SAR) studies reveal that the adamantyl group at the N-1 position enhances CB2 binding, while the 6-isopropyl and 1-pentyl substituents optimize lipophilicity and selectivity. Analogs like RS-016 (Ki = 0.7 nM for CB2) demonstrate 10,000-fold selectivity over CB1, attributed to steric hindrance from the ethoxyethyl side chain .
What are its primary pharmacological targets and therapeutic applications?
Basic
This compound is a selective CB2 agonist, targeting neuroinflammation and neurodegenerative diseases (e.g., ALS). Preclinical PET imaging highlights its potential for tracking CB2 expression in neuroinflammatory lesions .
What strategies improve aqueous solubility of 4-quinolone-3-carboxamides?
Advanced
Introducing polar groups (e.g., ethoxyethyl or fluoroethoxy) at the N-1 position enhances solubility while maintaining affinity. RS-126, a fluorinated analog, retains a Ki of 1.2 nM for CB2 with improved bioavailability . Micellar formulations or co-solvents (e.g., cyclodextrins) are also explored .
How is PET imaging applied to study its biodistribution?
Advanced
Radiolabeled analogs like [¹¹C]RS-016 are synthesized for autoradiography and PET. In rats, spleen-specific accumulation correlates with CB2 density. Human ALS tissue studies validate target engagement, supporting clinical translation .
What analytical challenges arise during purification?
Basic
N-substituted carboxamides often require column chromatography due to byproducts (e.g., unreacted carboxylic acids). Alternatives include precipitation with ethanol or NaOH, reducing solvent use and improving scalability .
What computational models predict CB2 binding interactions?
Advanced
Molecular docking and molecular dynamics simulations map the adamantyl group into CB2’s hydrophobic pocket. Density functional theory (DFT) calculations optimize substituent electronic effects, aligning with experimental Ki values .
What regulatory considerations apply to adamantane-containing compounds?
Basic
Adamantane derivatives are regulated under controlled substance laws (e.g., Hong Kong’s Dangerous Drugs Ordinance). Researchers must verify local compliance for synthesis, storage, and animal testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
